1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Description
1,2,3-Trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a quaternary ammonium salt featuring a benzimidazolium core substituted with three methyl groups and a tetrafluoroborate (BF₄⁻) counterion. This compound is part of a broader class of imidazolium and benzimidazolium ionic liquids (ILs) and salts, which are widely studied for their applications in catalysis, electrolytes, and organic synthesis .
Properties
IUPAC Name |
1,2,3-trimethylbenzimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.BF4/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWFHDNUFRYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1,2-dimethylbenzimidazole with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1,2,3-trimethylbenzimidazolium iodide is then treated with silver tetrafluoroborate to yield the desired tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methyl substituents on the benzimidazolium core distinguish this compound from other tetrafluoroborate salts:
- Steric Hindrance : The three methyl groups introduce significant steric bulk compared to benzyl-substituted analogs (e.g., 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate in ). However, bulkier substituents like adamantyl (e.g., 1,3-di(1-adamantyl)imidazolium tetrafluoroborate in ) exhibit even greater steric hindrance, which impacts reactivity in catalytic applications .
- Thermal Stability : Methyl-substituted salts generally exhibit higher melting points (>200°C) compared to imidazolium ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄, melting point <0°C) . For example, 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate melts at 201–203°C , while adamantyl-substituted salts may decompose at even higher temperatures due to rigid molecular packing .
Table 1: Comparison of Key Properties
Electronic and Catalytic Behavior
- Electronic Effects : Methyl groups are electron-donating, which may stabilize the benzimidazolium cation and influence its reactivity. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which increase electrophilicity .
- Catalytic Precursors : Benzimidazolium salts are precursors for N-heterocyclic carbenes (NHCs). For example, 1,3-dimesitylbenzimidazolium tetrafluoroborate generates NHCs used in ruthenium-catalyzed olefin metathesis . The methyl-substituted compound may yield less sterically hindered carbenes compared to adamantyl analogs, affecting catalytic activity .
Biological Activity
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts, which are known for their diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
- Molecular Formula: C₁₅H₁₆N
- Molecular Weight: 210.29 g/mol
- Structure: The compound consists of a benzimidazole core with three methyl groups and a tetrafluoroborate anion.
Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazolium salts can effectively inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Imidazolium Salts
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 mg/mL |
| This compound | Escherichia coli | 0.8 mg/mL |
| This compound | Candida albicans | 0.4 mg/mL |
These results suggest that the compound possesses a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of imidazolium salts on various cancer cell lines have revealed promising results. For example, the compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Cytotoxicity of Imidazolium Salts
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 5.5 |
| HeLa | 4.9 |
| DU-145 (prostate) | 6.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of this compound as an anticancer agent.
The biological activity of this compound is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes within microbial cells. This disruption leads to increased permeability and ultimately cell death.
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of various imidazolium salts, including the tetrafluoroborate derivative against clinical isolates of Candida species. The findings indicated a significant reduction in fungal viability at sub-micromolar concentrations.
Research on Anticancer Properties
Another study focused on the antiproliferative effects of imidazolium salts on human cancer cell lines. The results highlighted that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
